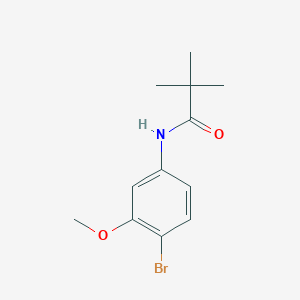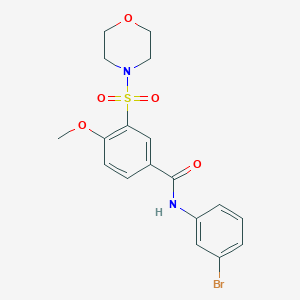
N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of amides. This compound is also known as Bromantane and is used for scientific research purposes. Bromantane was first synthesized in the 1980s in Russia and has since been studied for its potential applications in various fields.
作用機序
The mechanism of action of Bromantane is not fully understood, but it is believed to work by modulating the levels of dopamine and serotonin in the brain. Bromantane has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved cognitive function, increased motivation, and enhanced mood.
Biochemical and Physiological Effects:
Bromantane has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved cognitive function, increased motivation, and enhanced mood. Bromantane has also been shown to have antioxidant properties, which can help to protect the body against oxidative stress.
実験室実験の利点と制限
Bromantane has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that it is a relatively new compound, and its long-term effects are not fully understood. Another limitation is that it is a controlled substance in some countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are many potential future directions for the study of Bromantane. One direction is to further investigate its potential applications in medicine, sports, and military. Another direction is to study its long-term effects and potential side effects. Additionally, more research is needed to fully understand the mechanism of action of Bromantane and how it interacts with other compounds in the body.
Conclusion:
In conclusion, N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide, or Bromantane, is a chemical compound that has potential applications in various fields such as medicine, sports, and military. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved cognitive function, increased motivation, and enhanced mood. While Bromantane has a number of advantages for lab experiments, there are also limitations to its use. Further research is needed to fully understand the potential applications and long-term effects of Bromantane.
合成法
Bromantane is synthesized by reacting 3-bromoanisole with 2,2-dimethylpropanoic acid in the presence of a catalyst. The reaction results in the formation of N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide. The synthesis of Bromantane is a complex process and requires skilled personnel and specialized equipment.
科学的研究の応用
Bromantane has been extensively studied for its potential applications in various fields such as medicine, sports, and military. In medicine, Bromantane has been studied for its potential use as an antidepressant, anxiolytic, and cognitive enhancer. In sports, Bromantane has been studied for its potential use as a performance-enhancing drug. In the military, Bromantane has been studied for its potential use as a psychostimulant and as a means of improving cognitive function in soldiers.
特性
製品名 |
N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide |
|---|---|
分子式 |
C12H16BrNO2 |
分子量 |
286.16 g/mol |
IUPAC名 |
N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)11(15)14-8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15) |
InChIキー |
HERUOPJDCINQLQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)OC |
正規SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)
![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)


![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)

![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)

![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)
![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)